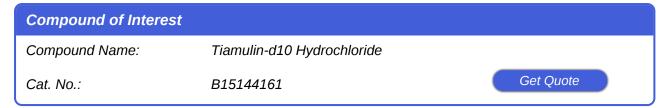


# Inter-laboratory comparison of Tiamulin analytical methods

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An Inter-laboratory Comparison of Analytical Methods for Tiamulin Detection

This guide provides a comparative overview of analytical methodologies for the quantification of Tiamulin, a pleuromutilin antibiotic used in veterinary medicine. The performance of various analytical techniques is summarized based on published experimental data, offering a valuable resource for researchers, scientists, and professionals in drug development and food safety. The focus is on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the most prevalent methods for Tiamulin analysis.

### **Comparison of Analytical Method Performance**

The efficacy of an analytical method is determined by several key performance indicators. The following table summarizes the reported performance of HPLC-UV and LC-MS/MS for the analysis of Tiamulin in various matrices.



Method	Matrix	Linearity (R²)	Recovery (%)	Precision (RSD %)	Limit of Detection (LOD)	Limit of Quantific ation (LOQ)
HPLC-UV	Chicken Plasma	0.9999	83.50	≤ 2.7 (Repeatabil ity)	Not Reported	Not Reported
HPLC-UV	Pork and Chicken	0.9995	84.3 - 105.9	Not Reported	0.025 ppm	Not Reported
UHPLC-UV	Drug Substance	Not Reported	100.40 ± 0.71 (Accuracy)	Not Reported	Not Reported	Not Reported
LC-MS/MS	Medicated Feed	> 0.99	73.58 - 115.21	< 14 (Repeatabil ity), < 24 (Within-lab reproducibi lity)	Not Reported	Not Reported
LC-MS/MS	Animal Tissues (Pig, Rabbit, Bird)	> 0.9950	> 75.0	< 15	8.0 μg/kg	25 μg/kg
UPLC- MS/MS	Crucian Carp Tissues	Not Reported	80.35 - 108.24	Not Reported	0.03 μg/kg	0.1 μg/kg

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for HPLC-UV and LC-MS/MS analysis of Tiamulin.



## High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the determination of Tiamulin in various samples, including plasma and tissues.[1][2][3]

#### Sample Preparation:

- Extraction: Samples (e.g., 0.5 mL of plasma) are typically mixed with a protein precipitation agent or undergo liquid-liquid extraction. For instance, plasma can be mixed with a sodium carbonate solution, followed by extraction with a hexane-ethyl acetate mixture.[4] Tissue samples are homogenized and extracted with a solvent like acetonitrile.[3]
- Purification: The extract may be further purified using solid-phase extraction (SPE) cartridges (e.g., C18) to remove interfering substances.[3]
- Reconstitution: The purified extract is evaporated to dryness and reconstituted in the mobile phase.

#### **Chromatographic Conditions:**

- Column: A reverse-phase column, such as a C18 column (e.g., 150 x 4.6 mm, 5 μm), is commonly used.[1][2]
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is typical.[1][2] For example, a mobile phase of 4M KH2PO4 and acetonitrile (65:35 v/v) with a pH of 2.8 has been reported.[1][2]
- Flow Rate: A flow rate of around 1.0 to 1.5 mL/min is generally applied.[1][2]
- Detection: UV detection is performed at a wavelength where Tiamulin shows maximum absorbance, typically around 208-210 nm.[1][2][3][5]

## Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)



LC-MS/MS offers higher sensitivity and selectivity, making it suitable for residue analysis in complex matrices like medicated feed and animal tissues.[6][7][8]

#### Sample Preparation:

- Extraction: Samples are extracted with an appropriate solvent. For medicated feed, a simple extraction followed by centrifugation and dilution is often sufficient.[6][7] For tissues, homogenization and solvent extraction are employed.[8]
- Cleanup: Depending on the complexity of the matrix, a cleanup step using SPE may be necessary.

#### **Chromatographic Conditions:**

- Column: A biphenyl column or a C18 column is often used for the separation of Tiamulin and its metabolites.[6][7]
- Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%), is common.[6][7]
- Flow Rate: Typical flow rates are in the range of 0.3 to 0.5 mL/min.
- Injection Volume: A small injection volume, such as 15 μL, is used.[7]

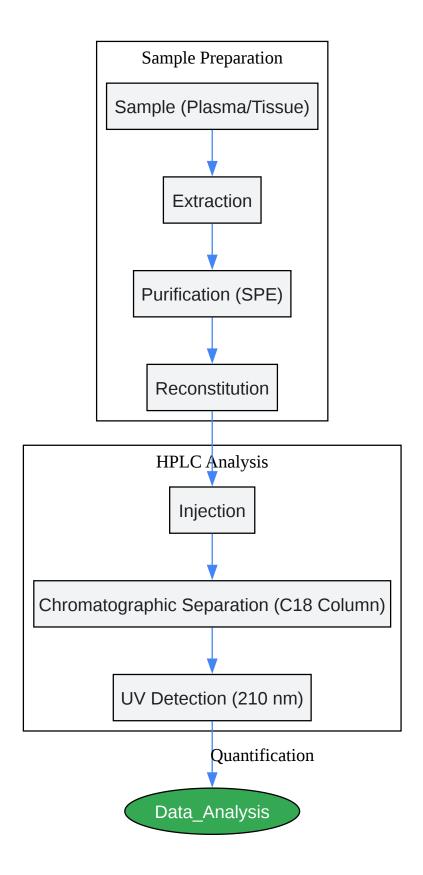
#### Mass Spectrometry Conditions:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for Tiamulin analysis.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which
  involves monitoring specific precursor-to-product ion transitions for Tiamulin and any internal
  standards. This provides high selectivity and sensitivity.[7]

### **Workflow and Logic Diagrams**

The following diagrams, created using Graphviz, illustrate the experimental workflows for the described analytical methods.

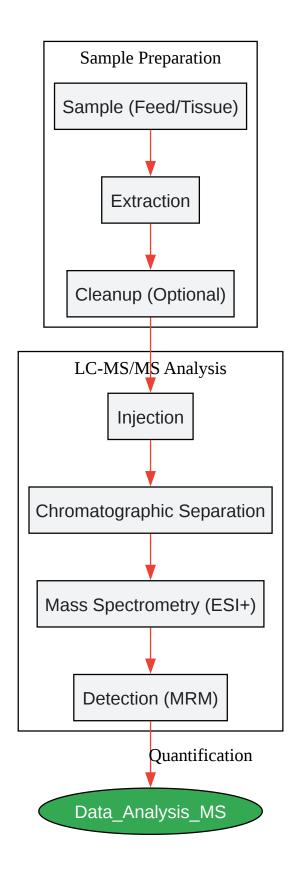




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Caption: HPLC-UV Experimental Workflow for Tiamulin Analysis.

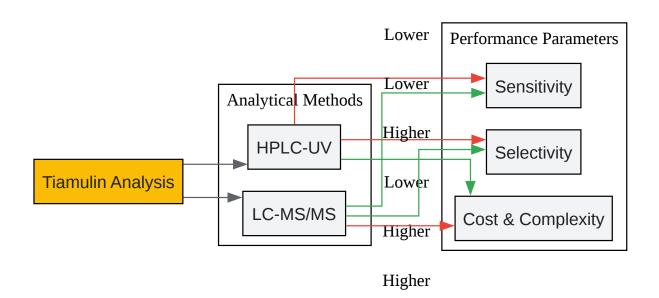




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Caption: LC-MS/MS Experimental Workflow for Tiamulin Analysis.





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Caption: Logical Comparison of Tiamulin Analytical Methods.

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